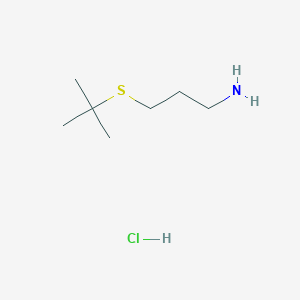

3-Tert-butylsulfanylpropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

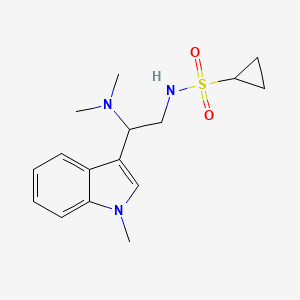

“3-Tert-butylsulfanylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2413878-56-3 . It has a molecular weight of 183.75 and its IUPAC name is 3-(tert-butylthio)propan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 183.75 .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are utilized as intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group's ability to activate imines for nucleophile addition, serve as a chiral directing group, and be readily cleaved post-nucleophilic addition. This methodology facilitates the efficient synthesis of a wide array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols, demonstrating its versatility and utility in creating complex, bioactive molecules (Ellman, Owens, & Tang, 2002).

Amine Exchange Reactions

Research on 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide demonstrates its reactivity in amine exchange reactions with amino acids. The process yields crystalline ion associates, showcasing a novel approach to synthesizing derivatives through amine exchange, highlighting potential applications in pharmaceutical synthesis and modification of bioactive compounds (Min’yan’, Ramsh, Fundamenskii, Solov’eva, & Zakharov, 2010).

Synthesis of Pharmaceutical Intermediates

The synthesis of tert-butyl-2-[4-(2-aminoethyl)phenylsulfanyl]-2-methylpropanoate, a key intermediate in pharmaceuticals such as GW7647, a peroxisome proliferator-activated receptor alpha agonist, exemplifies the practical applications of tert-butylsulfanyl compounds in drug development. This one-pot synthesis method underscores the efficiency and scalability of such compounds in medicinal chemistry (Ham, Cho, Ko, Chin, & Kang, 2006).

Catalytic Applications

Tert-butylsulfonamide has been identified as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T, with the sulfonyl-nitrogen bond in the product being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group. This feature positions it as a valuable reagent in catalysis and synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

3-tert-butylsulfanylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXWHJPLVVYTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712643.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)